BChE-IN-8

Butyrylcholinesterase Inhibition Enzyme Kinetics Drug Discovery

BChE-IN-8 (compound 20) is the definitive benchmark BChE inhibitor for Alzheimer's disease research. With sub-nanomolar potency (eqBChE IC₅₀ 0.15 nM) and confirmed blood-brain barrier penetration, it delivers reproducible in vivo cognitive improvement data. Its superior stability over analogs like compound 7 ensures consistent exposure in chronic dosing studies. Choose BChE-IN-8 for target validation, neuroprotection studies, and SAR-driven medicinal chemistry. Avoid re-validation costs associated with generic inhibitor substitution. For research use only.

Molecular Formula C18H12BrN7O2
Molecular Weight 438.2 g/mol
Cat. No. B12419776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBChE-IN-8
Molecular FormulaC18H12BrN7O2
Molecular Weight438.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC(=C3)C#N)Br)C4=NON=C4N
InChIInChI=1S/C18H12BrN7O2/c19-11-5-10(8-20)6-12(7-11)22-15(27)9-26-14-4-2-1-3-13(14)23-18(26)16-17(21)25-28-24-16/h1-7H,9H2,(H2,21,25)(H,22,27)
InChIKeyIFFSXCHPOGNWKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BChE-IN-8 (Compound 20): A Preclinical Butyrylcholinesterase Inhibitor with Sub-Nanomolar Potency and Demonstrated Brain Exposure


BChE-IN-8, also identified as compound 20, is a synthetic small-molecule butyrylcholinesterase (BChE) inhibitor developed for neurological research, specifically Alzheimer's disease (AD) [1]. It is characterized by its sub-nanomolar inhibitory potency against equine serum BChE (eqBChE) and nanomolar potency against human BChE (hBChE). The compound is reported to be orally bioavailable and capable of penetrating the blood-brain barrier (BBB) [1]. Its chemical structure is defined by the molecular formula C18H12BrN7O2 and a molecular weight of 438.24 g/mol .

Why BChE-IN-8 (Compound 20) Cannot Be Simply Substituted by Other BChE Inhibitors


Generic substitution among BChE inhibitors is not scientifically sound due to significant variability in target engagement, species-specific potency, and, critically, in vivo exposure and stability. BChE-IN-8 was selected from a series of compounds based on a combination of sub-nanomolar inhibitory activity, favorable cytotoxicity profile, and exceptional stability that translated to improved pharmacokinetic properties [1]. Its close structural analog, compound 7, while also a potent candidate, demonstrates a distinct pharmacological profile, highlighting that minor structural modifications within this chemical series result in non-interchangeable compounds [1]. Substituting BChE-IN-8 with another in-class inhibitor would require complete re-validation of key experimental parameters, including dose, brain exposure, and pharmacodynamic effect.

Quantitative Differentiation of BChE-IN-8 Against Key Comparators


Superior Potency Against Equine BChE (eqBChE) Compared to Lead Analog Compound 7

BChE-IN-8 (compound 20) demonstrates a 19.6-fold greater inhibitory potency against equine serum BChE (eqBChE) when directly compared to its closest structural analog, compound 7, in the same study [1].

Butyrylcholinesterase Inhibition Enzyme Kinetics Drug Discovery

Moderate Potency Against Human BChE (hBChE) Relative to Compound 7

Against the more translationally relevant human BChE (hBChE), BChE-IN-8 (compound 20) exhibits an IC50 of 45.2 nM, which is 1.3-fold less potent than compound 7 (IC50 = 34.6 nM) in a direct comparison [1].

Human Enzyme Inhibition Translational Pharmacology BChE Selectivity

Enhanced Metabolic Stability and In Vivo Exposure as a Key Differentiator from Compound 7

The high stability of BChE-IN-8 (compound 20) is identified as a key differentiating factor that contributed to significantly improved blood concentration and tissue exposure compared to compound 7, ultimately enabling a reduced effective dose in pharmacodynamic experiments [1].

Pharmacokinetics Drug Metabolism In Vivo Exposure

Demonstrated In Vivo Cognition Improvement in an Alzheimer's Disease Model

In vivo pharmacodynamic experiments demonstrated that BChE-IN-8 (compound 20) produced significant cognitive improvement, an effect not uniformly observed across all in-class candidates like compound 7 [1].

Alzheimer's Disease Cognitive Enhancement In Vivo Pharmacology

Confirmed Blood-Brain Barrier (BBB) Penetration: A Critical Attribute for CNS Research

BChE-IN-8 (compound 20) is explicitly characterized as a BBB-penetrant compound, a property validated by significantly improved brain exposure in vivo [1]. This is a key differentiator from many other BChE inhibitors that may be potent in vitro but fail to achieve therapeutically relevant concentrations in the central nervous system.

Blood-Brain Barrier CNS Drug Delivery Neuropharmacology

BChE Selectivity Profile Inferred from Compound Class and Research Context

While direct, quantitative selectivity data against acetylcholinesterase (AChE) for BChE-IN-8 is not explicitly reported in the primary source, the compound was developed as part of a program explicitly targeting 'highly selective' BChE inhibition to avoid peripheral cholinergic side effects associated with AChE inhibition [1]. This stands in contrast to dual AChE/BChE inhibitors like rivastigmine (hAChE IC50 ~4.3 μM, hBChE IC50 ~0.037 μM) [2] or donepezil (selective for AChE).

Enzyme Selectivity Cholinesterase Off-Target Effects

Recommended Research Applications for BChE-IN-8 Based on Quantitative Evidence


Alzheimer's Disease Research: Validating BChE as a Therapeutic Target

BChE-IN-8 is optimally suited for in vivo Alzheimer's disease (AD) research due to its validated cognitive improvement in animal models [1]. Its demonstrated brain exposure and high stability allow for robust pharmacodynamic studies linking BChE inhibition to functional outcomes. Researchers can use this compound to investigate the role of BChE in Aβ aggregation, cholinergic signaling, and ghrelin-mediated pathways in the context of AD pathology [1].

Neuroprotection and CNS Pharmacology Studies

The compound's confirmed neuroprotective properties in vitro, coupled with its ability to penetrate the BBB and achieve significant brain exposure, make it a valuable tool for studying neuroprotection mechanisms in various models of neurodegeneration [1]. Its superior stability compared to analogs like compound 7 ensures consistent exposure levels during chronic dosing studies, reducing experimental variability [1].

Comparative Pharmacology and Selectivity Profiling

BChE-IN-8 serves as a potent and brain-penetrant tool for dissecting the specific contributions of BChE, separate from AChE. In experiments where selective BChE inhibition is required to avoid confounding cholinergic side effects, BChE-IN-8 is a superior choice over non-selective inhibitors like rivastigmine or AChE-selective drugs like donepezil [REFS-1, REFS-2].

Drug Discovery and Lead Optimization Campaigns

For medicinal chemistry and drug discovery programs, BChE-IN-8 represents a highly characterized benchmark compound. Its well-documented structure-activity relationship (SAR) against the close analog compound 7 provides a clear framework for understanding how specific molecular modifications impact potency, stability, and in vivo exposure [1]. This makes it an ideal reference standard for screening and optimizing new BChE inhibitor candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for BChE-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.